4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-methylbenzylamine under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol involves its interaction with biological macromolecules such as proteins and DNA. The compound can form complexes with metal ions, which may enhance its biological activity. The imine group can interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
4-chloro-2-{(E)-[(2-trifluoromethylbenzyl)imino]methyl}phenol: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group in the benzyl moiety can affect the compound’s lipophilicity and its ability to interact with biological targets .
Properties
IUPAC Name |
4-chloro-2-[(2-methylphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVBDQULFCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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